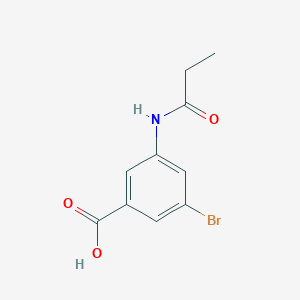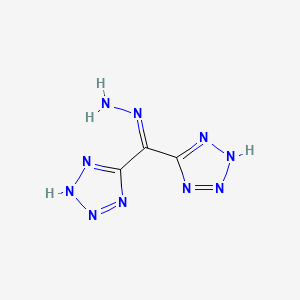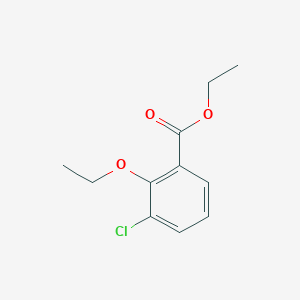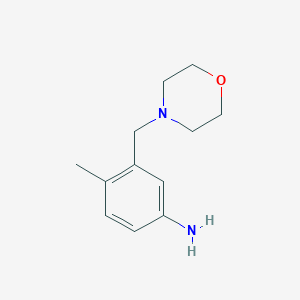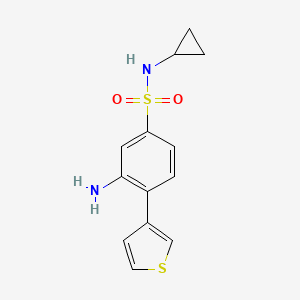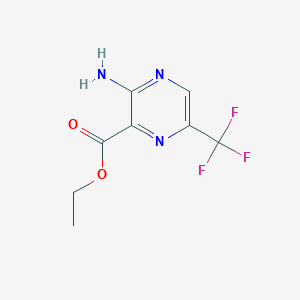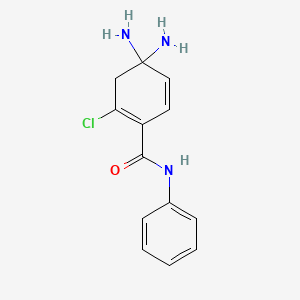
2-Chloro-4,4-diaminobenzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4-diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H12ClN3O. It is known for its applications in the synthesis of polyimides and other high-performance polymers due to its unique chemical structure and properties .
Preparation Methods
2-Chloro-4,4-diaminobenzanilide can be synthesized through a two-step chemical imidization procedure. The process involves the reaction of aromatic diamines with dianhydrides in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) . The derived polyimide resins are then used to produce high-whiteness polyimide ultrafine fabrics through electrospinning .
Chemical Reactions Analysis
2-Chloro-4,4-diaminobenzanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and catalysts like pyridine .
Scientific Research Applications
2-Chloro-4,4-diaminobenzanilide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4,4-diaminobenzanilide and its derivatives involves binding to molecular targets such as DNA, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). This binding can inhibit the proliferation of cancer cells by interfering with their DNA replication and signaling pathways .
Comparison with Similar Compounds
2-Chloro-4,4-diaminobenzanilide can be compared with other similar compounds such as:
4,4’-Diaminobenzanilide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Methyl-4,4’-diaminobenzanilide: Contains a methyl group instead of a chlorine atom, which can influence its solubility and thermal properties.
The presence of the chlorine atom in this compound makes it unique, providing distinct chemical reactivity and properties that are beneficial for specific applications in polymer synthesis and anticancer research .
Properties
Molecular Formula |
C13H14ClN3O |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
4,4-diamino-2-chloro-N-phenylcyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C13H14ClN3O/c14-11-8-13(15,16)7-6-10(11)12(18)17-9-4-2-1-3-5-9/h1-7H,8,15-16H2,(H,17,18) |
InChI Key |
BEFITPDIJUHBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C=CC1(N)N)C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


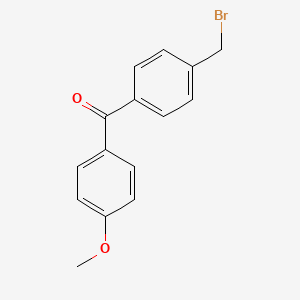
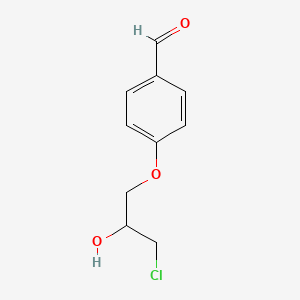
![3-{1-Oxo-4-[benzylamino]isoindolin-2-yl}piperidine-2,6-dione](/img/structure/B13978419.png)
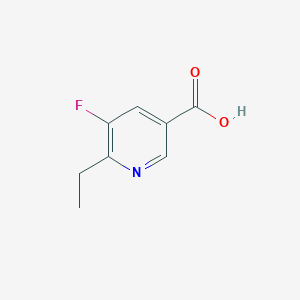
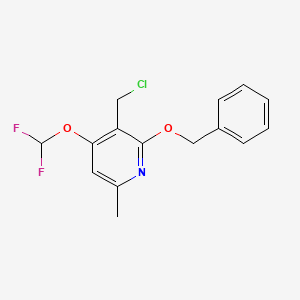
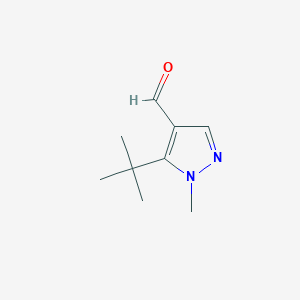
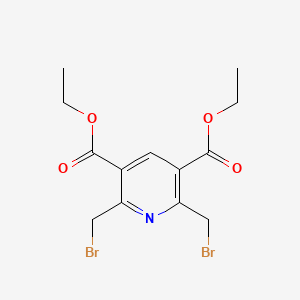
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
